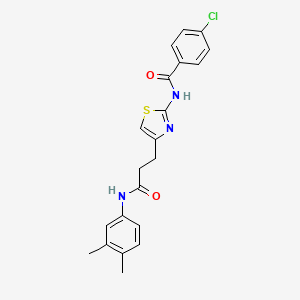
4-chloro-N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of compounds based on thiazole and thiazoline frameworks, including derivatives related to 4-chloro-N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, has been explored for their potential biological activities. For instance, a study by Lynch et al. (2006) discussed the preparation of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of (N,N-dimethylamino)benzoic acid. The hydrochloride salts of some derivatives showed anti-inflammatory activity, highlighting their potential as nonsteroidal anti-inflammatory drugs Synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline.
Anticancer Applications
The anticancer potential of derivatives similar in structure to the compound has also been investigated. Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, indicating the potential of such compounds in cancer therapy. Specifically, one derivative demonstrated significant growth inhibition at certain concentrations, suggesting its usefulness as an anticancer agent Synthesis of pro-apoptotic indapamide derivatives as anticancer agents.
Antimicrobial and Antifungal Activity
Compounds with a thiazole or thiazoline core have been examined for their antimicrobial and antifungal activities. For example, the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) revealed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This work underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.
Antiallergy Agents
The search for new antiallergy agents has led to the development of N-(4-substituted-thiazolyl)oxamic acid derivatives, as reported by Hargrave et al. (1983). These compounds showed significant antiallergy activity in rat models, offering insights into new therapeutic strategies for allergy treatment N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents.
Properties
IUPAC Name |
4-chloro-N-[4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-3-8-17(11-14(13)2)23-19(26)10-9-18-12-28-21(24-18)25-20(27)15-4-6-16(22)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPOHQFCLZMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2585279.png)
![3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B2585280.png)

![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)
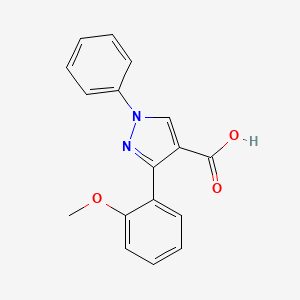
![Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)
![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2585287.png)

![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)
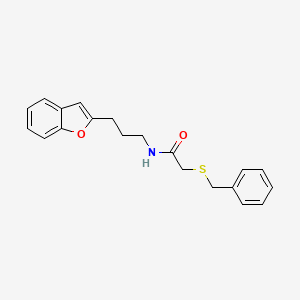
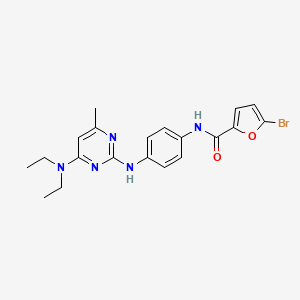
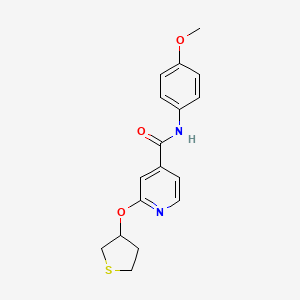
![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)
